Tri(Amino-PEG3-amide)-amine
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Overview
Description
Tri(Amino-PEG3-amide)-amine is a compound that features three amino groups attached to a polyethylene glycol (PEG) backbone with three ethylene glycol units. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple amino groups makes it a versatile building block for further chemical modifications and conjugations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Amino-PEG3-amide)-amine typically involves the reaction of a PEG3 backbone with amine groups. One common method is the amidation reaction, where a PEG3 backbone with carboxylic acid groups reacts with amine-containing compounds under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and precise control of reaction conditions. The use of high-purity starting materials and efficient purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tri(Amino-PEG3-amide)-amine can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Tri(Amino-PEG3-amide)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or conjugation purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of Tri(Amino-PEG3-amide)-amine is largely dependent on its ability to interact with other molecules through its amino groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding. The molecular targets and pathways involved vary depending on the specific application, but generally, the compound can modify the properties of other molecules or materials through these interactions.
Comparison with Similar Compounds
Similar Compounds
Tri(Amino-PEG2-amide)-amine: Similar structure but with two ethylene glycol units.
Tri(Amino-PEG4-amide)-amine: Similar structure but with four ethylene glycol units.
Di(Amino-PEG3-amide)-amine: Contains two amino groups instead of three.
Uniqueness
Tri(Amino-PEG3-amide)-amine is unique due to its specific PEG3 backbone and three amino groups, which provide a balance between flexibility and functionality. This makes it particularly suitable for applications requiring multiple points of attachment or modification.
Properties
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H69N7O12/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSJMACFJXJKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H69N7O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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